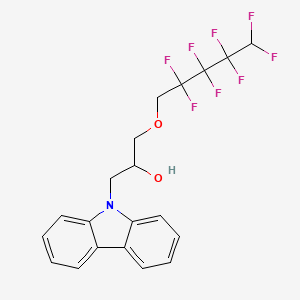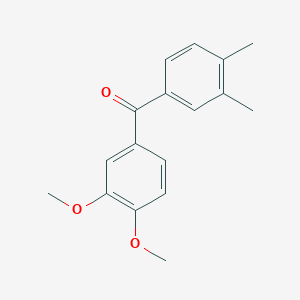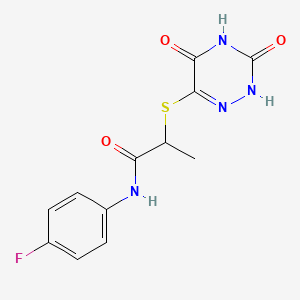![molecular formula C33H36N2O6 B14148118 3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione is a complex organic compound that features a pyrrolidine ring, a morpholine moiety, and multiple aromatic and ether groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholine moiety: This step often involves nucleophilic substitution reactions.
Attachment of aromatic and ether groups: These steps may involve Suzuki-Miyaura coupling reactions or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its morpholine moiety.
Biological Studies: It can be used to study the interactions between small molecules and proteins, particularly those involved in signal transduction pathways.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in materials science, particularly in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The morpholine moiety can interact with neurotransmitter receptors, while the aromatic and ether groups can participate in π-π stacking interactions with proteins. These interactions can modulate the activity of various signaling pathways, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione: shares similarities with other pyrrolidine-based compounds, such as:
Uniqueness
The uniqueness of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione lies in its combination of a pyrrolidine ring, a morpholine moiety, and multiple aromatic and ether groups. This combination of structural features gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C33H36N2O6 |
|---|---|
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H36N2O6/c1-24-8-5-6-11-28(24)41-23-22-40-27-14-12-25(13-15-27)30-29(31(36)26-9-3-2-4-10-26)32(37)33(38)35(30)17-7-16-34-18-20-39-21-19-34/h2-6,8-15,30,36H,7,16-23H2,1H3/b31-29+ |
InChI-Schlüssel |
PBDHSVHEJMPQLX-OWWNRXNESA-N |
Isomerische SMILES |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3/C(=C(/C4=CC=CC=C4)\O)/C(=O)C(=O)N3CCCN5CCOCC5 |
Kanonische SMILES |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3C(=C(C4=CC=CC=C4)O)C(=O)C(=O)N3CCCN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)




![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)

![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)
![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)
![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)
